molecular formula C8H8N4O4 B1242228 1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidin-2-one CAS No. 555-84-0

1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidin-2-one

Cat. No.: B1242228
CAS No.: 555-84-0
M. Wt: 224.17 g/mol
InChI Key: VSVAVMVWTLLTCH-UHFFFAOYSA-N
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Description

Historical Context of Nitrofuran Compounds in Research

The history of nitrofuran compounds in research dates back to the 1940s and 1950s when they were introduced as synthetic broad-spectrum antibacterial agents. nih.govplos.org Compounds such as nitrofurantoin (B1679001), nitrofurazone, and furazolidone (B1674277) were among the early members of this class to be studied and utilized. nih.govplos.orgresearchgate.net Initial research focused on their efficacy against a wide range of Gram-positive and Gram-negative microorganisms, as well as certain fungi and protozoa. researchgate.nettandfonline.com Early studies in the 1950s began to elucidate the mechanism of action of nitrofurans, suggesting that they needed to be activated to exert their antimicrobial effects. nih.gov Research in the 1970s further identified bacterial enzymes, specifically nitroreductases, responsible for the reduction and activation of these compounds. nih.gov The academic exploration of nitrofurans has also included investigations into their potential mutagenic effects in bacterial and mammalian cells, with studies in the 1970s and 1980s revealing their potential to cause DNA lesions. researchgate.net

Evolution of Academic Perspectives on Nifuradene and its Analogues

Academic perspectives on nitrofuran compounds, including Nifuradene and its analogues, have evolved significantly over time. Initially viewed primarily for their antibacterial properties, research expanded to investigate their mechanisms of action, metabolism, and potential toxicities. The understanding that nitrofurans are prodrugs, requiring activation by bacterial nitroreductases to form reactive intermediates that target multiple bacterial pathways, has been a key development in academic understanding. nih.govnih.govnih.gov

The study of nitrofuran analogues, including Nifuradene, has been driven by the search for compounds with improved efficacy, altered activity profiles, or reduced toxicity. Research has explored structural modifications to the nitrofuran core and its side chains to understand the relationship between chemical structure and biological activity. Studies have investigated the activity of nitrofuran-based analogues as inhibitors of bacterial processes, such as quorum sensing or molecular chaperones like GroEL/ES, identifying metabolites of these analogues as potential pro-drugs. nih.gov

Furthermore, academic research has addressed the emergence of resistance to nitrofurans, investigating the genetic and biochemical mechanisms involved, such as mutations in nitroreductase genes. nih.govnih.govnih.govbiorxiv.org The academic perspective has also shifted in response to concerns regarding the genotoxic and carcinogenic potential of some nitrofuran compounds and their metabolites, leading to research on detection methods for residues in food and environmental samples. researchgate.nettandfonline.comanses.frfao.org Nifuradene itself has been classified as possibly carcinogenic to humans by the IARC, based on animal data, influencing the focus of academic research towards understanding such toxicological profiles and the development of safer alternatives or applications. nih.govinchem.org

Scope and Academic Significance of Nifuradene Research

The scope of academic research on Nifuradene encompasses its chemical properties, synthesis, potential biological activities, metabolism, and toxicological profile. Research findings related to Nifuradene contribute to the broader understanding of nitrofuran chemistry and its implications. Studies have explored Nifuradene in the context of its classification as a nitrofuran antibacterial and a 5-nitrofuran derivative. nih.govkegg.jp Academic investigations have also touched upon its presence in various databases and its computed properties, such as molecular formula (C8H8N4O4) and molecular weight (224.17 g/mol ). nih.govkegg.jpuni.lu

The academic significance of Nifuradene research lies in its contribution to several areas:

Understanding Nitrofuran Mechanisms: Research on Nifuradene, alongside other nitrofurans, helps to further elucidate the complex mechanisms by which these compounds are activated and exert their effects on biological systems. nih.govnih.govnih.gov

Structure-Activity Relationships: Studies involving Nifuradene and its analogues contribute to understanding how structural variations influence biological activity and toxicity within the nitrofuran class. nih.govnih.gov

Toxicology and Risk Assessment: Academic research into the potential carcinogenicity and genotoxicity of Nifuradene informs broader risk assessments for nitrofuran compounds and guides the development of regulatory policies. researchgate.nettandfonline.comanses.frnih.govinchem.org

Development of New Agents: While Nifuradene itself may have limitations due to its toxicity profile, academic research on its properties and the properties of its analogues can inform the rational design and synthesis of novel compounds with improved safety and efficacy. nih.govnih.gov

Analytical Method Development: The need to monitor for nitrofuran residues, including metabolites potentially related to compounds like Nifuradene, has driven academic research in developing sensitive and reliable analytical methods. researchgate.nettandfonline.comfao.org

Academic research on Nifuradene is primarily for research purposes and not for human therapeutic or diagnostic use. uga.edu

Computed Properties of Nifuradene

PropertyValueSource
Molecular FormulaC8H8N4O4 nih.govuni.lu
Molecular Weight224.17 g/mol nih.govkegg.jp
Exact Mass224.0546 Da kegg.jp
XLogP3 (predicted)-0.6 nih.govuni.lu

Note: The table above presents computed properties of Nifuradene as found in academic databases. In a live interactive environment, such data tables could allow for sorting, filtering, and potentially linking to source data.

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c13-8-9-3-4-11(8)10-5-6-1-2-7(16-6)12(14)15/h1-2,5H,3-4H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVAVMVWTLLTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020973
Record name Nifuradene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-84-0
Record name Nifuradene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifuradene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action

General Principles of Nitrofuran Bioreduction and Activation

The antimicrobial efficacy of Nifuradene is entirely dependent on the bioreduction of its 5-nitro group within the target microorganism. This activation process is catalyzed by bacterial enzymes and is fundamental to the generation of the cytotoxic molecules responsible for its therapeutic effects.

In bacteria such as Escherichia coli, the activation of nitrofurans like Nifuradene is primarily carried out by two key enzymes: Type I oxygen-insensitive nitroreductases, designated as NfsA and NfsB. These enzymes are FMN-containing flavoproteins that catalyze the reduction of the nitrofuran's nitro group.

NfsA is the major nitroreductase and preferentially uses NADPH as a reducing equivalent. NfsB is considered a minor nitroreductase and can utilize either NADH or NADPH as an electron donor. The reduction process catalyzed by these enzymes follows a ping-pong bi-bi mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H, and the reduced cofactor then transfers electrons to the nitrofuran substrate. The presence and activity of these nitroreductases are crucial; mutations in the nfsA and nfsB genes that encode these enzymes are the primary mechanism by which bacteria develop resistance to nitrofurans.

EnzymeGeneCofactor PreferencePrimary Role
Nitroreductase IA nfsANADPHMajor, oxygen-insensitive nitroreductase responsible for the first step of nitrofuran activation.
Nitroreductase IB nfsBNADH or NADPHMinor, oxygen-insensitive nitroreductase that contributes to nitrofuran activation.

The enzymatic reduction of the nitro group on the furan (B31954) ring by NfsA and NfsB is a stepwise process that generates a series of unstable and highly reactive intermediates. The two-electron reduction catalyzed by Type I nitroreductases leads to the formation of nitroso and hydroxylamino derivatives. It is these reduced intermediates, rather than the parent Nifuradene compound, that are responsible for the widespread cellular damage. These electrophilic molecules can react readily with various cellular nucleophiles, including crucial macromolecules. The generation of these reactive species is a hallmark of the nitrofuran mechanism of action.

Interference with Microbial Macromolecular Synthesis

Once activated, the reactive intermediates of Nifuradene launch a multifactorial attack on the bacterial cell, targeting multiple vital metabolic and synthetic pathways simultaneously. This broad-spectrum intracellular disruption includes severe interference with the synthesis of DNA, RNA, and proteins.

The reactive metabolites of Nifuradene are potent genotoxins. They cause significant damage to bacterial DNA through several mechanisms. One primary mechanism is the formation of covalent adducts with DNA bases, such as N2-deoxyguanine adducts, which distort the DNA helix. This damage can physically block the progression of replication forks, thereby inhibiting DNA synthesis. The generated intermediates can also lead to strand breakage in the DNA. The resulting DNA lesions trigger cellular repair mechanisms, such as Nucleotide Excision Repair (NER), as the cell attempts to survive the damage. Failure to repair these extensive lesions ultimately contributes to the bactericidal effect of the compound.

The synthesis of RNA is another critical process disrupted by activated Nifuradene. The reactive intermediates generated from the compound's bioreduction are understood to inhibit RNA synthesis. This inhibition likely occurs through multiple avenues, including damage to the DNA template required for transcription and direct interaction with the enzymes responsible for RNA synthesis, such as RNA polymerase. By preventing the transcription of DNA into messenger RNA (mRNA), Nifuradene effectively halts the flow of genetic information required for all cellular functions.

Protein synthesis is a primary target of activated Nifuradene. The reactive intermediates have been shown to nonspecifically bind to ribosomal proteins and ribosomal RNA (rRNA). This interaction disrupts the structure and function of the ribosomes, the cellular machinery responsible for translating mRNA into proteins. By incapacitating ribosomes, Nifuradene causes a widespread inhibition of protein synthesis, which is essential for bacterial growth, function, and survival. This attack on ribosomal function is a key component of the compound's lethal effect on bacteria.

MacromoleculeMechanism of DisruptionConsequence
DNA Formation of covalent adducts and strand breaks by reactive intermediates.Inhibition of DNA replication and induction of the cellular DNA damage response.
RNA Damage to the DNA template and potential inhibition of RNA polymerase.Blockade of transcription, preventing the synthesis of mRNA and other essential RNAs.
Protein Covalent binding of reactive intermediates to ribosomal proteins and rRNA.Inhibition of translation and disruption of all cellular processes dependent on new protein synthesis.

Cellular Pathway Disruptions and Biochemical Effects

The antibacterial activity of Nifuradene, like other nitrofurans, is contingent upon its metabolic activation within the bacterial cell. This process is initiated by bacterial nitroreductases, which reduce the nitro group of the furan ring. This reduction generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These intermediates are non-specific in their targets and can wreak havoc on a variety of cellular components and pathways.

Key Biochemical Effects:

DNA and RNA Damage: The reactive metabolites of nitrofurans are known to interact with and damage bacterial DNA and RNA. This can lead to strand breakages and other lesions that inhibit DNA replication and transcription, ultimately halting bacterial proliferation.

Inhibition of Protein Synthesis: Nitrofurans have been shown to target bacterial ribosomes. The reactive intermediates can bind to ribosomal proteins and ribosomal RNA (rRNA), thereby inhibiting protein synthesis. This disruption of essential enzyme and structural protein production is a critical aspect of their bactericidal action.

Interference with Metabolic Pathways: The enzymatic functions crucial for bacterial metabolism are also significantly affected. Specifically, enzymes involved in the citric acid cycle (Krebs cycle) and other metabolic pathways related to carbohydrate metabolism can be inhibited. This disruption hampers the bacterium's ability to generate energy (ATP) and essential metabolic precursors.

The multi-targeted nature of these reactive intermediates is a key feature of the nitrofuran class, contributing to their broad spectrum of activity and a lower propensity for the development of bacterial resistance compared to antibiotics with a single, specific target.

Interactive Data Table: General Cellular and Biochemical Effects of Nitrofuran Antibiotics

Cellular Target/PathwayBiochemical EffectConsequence for Bacteria
DNA/RNA Induction of strand breaks and lesionsInhibition of replication and transcription
Ribosomes Binding to ribosomal proteins and rRNAInhibition of protein synthesis
Metabolic Enzymes Inhibition of enzymes in the citric acid cycle and glycolysisDisruption of energy production and essential metabolic processes
Cell Wall Synthesis Indirect inhibition through disruption of precursor synthesisCompromised cell wall integrity

Comparative Analysis of Mechanisms with Other Nitrofuran Antimicrobials

The fundamental mechanism of action is conserved across the nitrofuran class, including well-known members like Nitrofurantoin (B1679001) and Furazolidone (B1674277). All are prodrugs requiring intracellular reduction to become active. However, subtle differences in their chemical structures can influence their spectrum of activity, potency, and pharmacokinetic properties.

Nifuradene vs. Nitrofurantoin:

Nitrofurantoin is primarily used for urinary tract infections, and its mechanism is well-characterized. It is known to be reduced by bacterial flavoproteins to reactive intermediates that inhibit DNA, RNA, protein, and cell wall synthesis, as well as metabolic enzymes. It is presumed that Nifuradene operates through a very similar multi-targeted pathway. Any differences in efficacy or spectrum would likely arise from variations in the rate of reduction by specific bacterial nitroreductases or the precise nature and reactivity of the resulting intermediates.

Nifuradene vs. Furazolidone:

Furazolidone also shares the core nitrofuran mechanism of action, being activated by nitroreductases to produce DNA-damaging reactive intermediates. It has been used for gastrointestinal infections. The therapeutic application of different nitrofurans often relates to their absorption and distribution in the body rather than fundamental differences in their molecular mechanism of action.

The broad, non-specific nature of the damage inflicted by the reactive metabolites of all nitrofurans is a unifying characteristic. This contrasts with more targeted antibiotics and is a significant factor in the sustained utility of this class of antimicrobials.

Interactive Data Table: Comparative Mechanistic Features of Nitrofuran Antimicrobials

FeatureNifuradene (Presumed)NitrofurantoinFurazolidone
Activation Reduction by bacterial nitroreductasesReduction by bacterial flavoproteins (nitroreductases)Reduction by bacterial nitroreductases
Primary Targets DNA, RNA, Ribosomes, Metabolic EnzymesDNA, RNA, Ribosomes, Metabolic Enzymes, Cell Wall SynthesisDNA, Ribosomes, Metabolic Enzymes
Key Reactive Intermediates Nitroso and hydroxylamino derivativesElectrophilic intermediatesReactive intermediates
Resistance Mechanism Mutations in nitroreductase genesMutations in nitroreductase genes (nfsA, nfsB)Mutations in nitroreductase genes

Structure Activity Relationships Sar in Nifuradene Research

Elucidating Key Structural Features for Biological Activity

The fundamental structure of nifuradene, a nitrofuran derivative, contains several key features that are considered essential for its biological activity. The 5-nitrofuran ring is a critical pharmacophore, a feature it shares with other antimicrobial agents like nitrofurantoin (B1679001) and nifurtimox. The nitro group at the 5-position is believed to be a key player in the mechanism of action, which often involves enzymatic reduction within the target organism to form reactive nitroso and hydroxylamino derivatives. These reactive species can then interact with and damage cellular macromolecules, including DNA, RNA, and proteins.

Impact of Substituent Modifications on Activity

Research on related N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides has shed light on how modifying different parts of the core structure can impact biological activity, particularly against parasites like Trypanosoma cruzi. nih.gov These studies serve as a valuable surrogate for understanding the potential SAR of nifuradene analogs.

Modifications have typically focused on the substituent attached to the hydrazide nitrogen. By introducing a variety of aromatic and heterocyclic rings at this position, researchers have been able to modulate the trypanocidal activity of these compounds. For instance, the introduction of different substituents can alter the lipophilicity, electronic distribution, and steric bulk of the molecule, all of which can affect its interaction with the target enzyme, believed to be a specific parasite reductase.

One study on a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides demonstrated that certain substitutions led to compounds with significantly higher potency than the reference drugs benznidazole (B1666585) and nifurtimox. nih.gov This suggests that the nature of the substituent on the hydrazide portion of the molecule is a key determinant of activity.

To illustrate the impact of these modifications, consider the following hypothetical data based on findings from related nitrofuran research:

Compound Substituent (R) Relative Activity
Analog 1Phenyl1.0
Analog 24-Chlorophenyl1.5
Analog 34-Nitrophenyl2.0
Analog 42-Furyl1.2
Analog 52-Thienyl1.8

This table is representative and compiled from descriptive findings in research on related compounds.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For nitrofuran derivatives, QSAR studies can help to identify the key physicochemical properties that drive their therapeutic effects. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties—to build a mathematical relationship with the observed biological activity. mdpi.com

While specific QSAR models for nifuradene were not found in the reviewed literature, the principles of QSAR are broadly applicable. For a series of nifuradene analogs, a QSAR study would typically involve:

Data Set Preparation: A series of nifuradene analogs with varying substituents would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including parameters like logP (lipophilicity), molar refractivity (steric bulk), and various electronic parameters (e.g., Hammett constants).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Such models can provide valuable insights into the mechanism of action and guide the design of new, more potent compounds.

Design Principles for Enhanced Activity in Nifuradene Analogues

Based on the SAR of related nitrofuran compounds, several design principles can be proposed for creating nifuradene analogs with potentially enhanced activity. The primary goal of such design efforts is often to optimize the interaction with the target enzyme while improving selectivity and pharmacokinetic properties.

One key strategy involves the modification of the substituent on the hydrazide moiety . As suggested by studies on related compounds, introducing specific electron-withdrawing or electron-donating groups on an aromatic or heterocyclic ring at this position can fine-tune the electronic properties of the entire molecule. This, in turn, can influence the reduction potential of the nitro group, which is often linked to the activation of the drug.

Another design principle is the alteration of the linker between the nitrofuran ring and the terminal substituent. Changing the length, rigidity, or chemical nature of the hydrazone linker could optimize the spatial orientation of the key pharmacophoric groups, leading to a better fit within the active site of the target enzyme.

Furthermore, bioisosteric replacement could be employed. For example, the furan (B31954) ring could be replaced with other five-membered heterocycles, or the imidazolidinone ring could be substituted with other cyclic structures to explore new chemical space and potentially discover analogs with improved properties. The synthesis of novel compounds based on exploratory data analysis from a set of previously characterized compounds has proven to be a successful approach in the development of more active nitrofuran-based agents. nih.gov

In Vitro Research on Nifuradene and Nitrofuran Derivatives

Evaluation of Effects on Microbial Systems

In vitro research on nitrofuran derivatives, including Nifuradene, has extensively evaluated their effects on various microbial systems. These investigations are crucial for understanding the spectrum of activity and the nature of their antimicrobial effects.

Bacteriostatic and Bactericidal Investigations

Nitrofuran derivatives exhibit both bacteriostatic and bactericidal activities, depending on factors such as concentration and the specific bacterial species. Bacteriostatic action inhibits bacterial growth reversibly, while bactericidal effects result in irreversible loss of reproductive capacity dsagrow.comnih.gov. The precise mechanisms underlying these distinct effects of nitrofurans are complex and not entirely understood, but are believed to involve the inhibition of bacterial DNA, RNA, and protein synthesis, as well as the generation of reactive oxygen species mdpi.com. Studies on various antimicrobial agents, including some nitrofurans, utilize methods like minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) ratios, as well as time-kill curves, to characterize these activities in vitro nih.gov.

Effects on Specific Microbial Strains and Species (e.g., Enteropathogenic Microorganisms)

Nitrofuran derivatives demonstrate activity against a wide range of bacteria, encompassing both Gram-positive and Gram-negative strains core.ac.ukkyoto-u.ac.jpnih.govresearchgate.netnih.govmdpi.com. Specific in vitro studies have investigated the sensitivity of enteropathogenic bacteria to nitrofurans. For instance, nifurzide, another nitrofuran agent, was tested against 320 enteropathogenic bacterial strains, including Campylobacter spp., Shigella spp., Aeromonas spp., Salmonella spp., and Yersinia enterocolitica nih.gov. Minimal Inhibition Concentrations (MICs) were determined using standard agar (B569324) dilution techniques, showing varying levels of activity across different genera nih.gov.

Table 1: In Vitro Sensitivity of Enteropathogenic Bacteria to Nifurzide (MICs in mg/l) nih.gov

Bacterial SpeciesNumber of StrainsMIC 50MIC 90
Campylobacter spp.970.50.5
Shigella spp.5024
Aeromonas spp.2224
Salmonella spp.10088
Yersinia enterocolitica4988

Other nitrofuran derivatives have also shown broad-spectrum activity against various microbial pathogens, including bacteria and fungi, and some protozoa in in vitro settings nih.gov.

Investigations into Microbial Resistance Development

Investigations into the development of resistance to nitrofuran compounds in vitro have been a significant area of research. While nitrofurans have historically been associated with a lower incidence of resistance compared to some other antibiotic classes, the emergence and spread of resistance mechanisms remain a concern nih.govresearchgate.net.

Resistance to nitrofuran compounds, particularly nitrofurantoin (B1679001), is primarily linked to mutations in genes encoding nitroreductase enzymes, specifically nfsA and nfsB nih.govresearchgate.netmdpi.comoup.comkarger.com. These enzymes are responsible for the reductive activation of nitrofurans into their active antimicrobial forms core.ac.uk. Loss-of-function mutations in nfsA and nfsB can lead to reduced or abolished nitroreductase activity, thereby decreasing the intracellular concentration of the active drug metabolites nih.govresearchgate.netmdpi.comoup.com.

In Escherichia coli, inactivation of NfsA followed by inactivation of NfsB is considered a main mechanism for high-level nitrofurantoin resistance mdpi.com. Additionally, the presence of efflux pumps, such as those encoded by the plasmid-mediated oqxAB genes, has been shown to contribute to nitrofuran resistance by actively expelling the drug from the bacterial cell nih.govresearchgate.netmdpi.com. Mutations in other genes, such as ribE, have also been associated with nitrofurantoin resistance nih.govmdpi.com.

In vitro studies on the evolutionary dynamics of resistance to nitrofurans, largely focusing on nitrofurantoin, suggest that resistance evolves relatively slowly and often through reproducible mutational paths researchgate.netoup.comnih.govmdpi.comresearchgate.net. This slow evolution is in contrast to the rapid resistance development observed with some other antibiotic classes nih.govresearchgate.net.

Research quantifying the determinants of evolutionary dynamics leading to drug resistance has indicated that the magnitude of changes in tolerated drug concentration resulting from genome-wide mutations is exceptionally small for nitrofurantoin compared to many other antibiotics nih.govresearchgate.net. This characteristic is predicted to severely limit the evolution of resistance and confine it to specific, reproducible mutations nih.govresearchgate.net. Laboratory evolution experiments using devices that maintain bacteria in well-controlled drug environments have supported this prediction, showing that nitrofurantoin resistance evolves slowly via reproducible mutations nih.govresearchgate.net.

Furthermore, the acquisition of resistance-conferring mutations in genes like nfsA and nfsB can impose a fitness cost on the bacteria in the absence of the antibiotic, often resulting in reduced growth rates in vitro nih.govresearchgate.netoup.com. This reduced fitness can play a role in limiting the spread of resistant strains in populations when the selective pressure of the antibiotic is removed oup.com.

Analysis of Cellular Responses in Model Systems

In vitro model systems are valuable tools for analyzing cellular responses to chemical compounds, including nitrofuran derivatives. These models can range from simple cell cultures to more complex engineered tissues or organ-on-a-chip systems nih.govnih.gov. While extensive specific data on Nifuradene's effects on cellular responses in diverse model systems is not prominently featured in the provided search results, general principles of in vitro cellular response analysis are relevant.

Model systems, such as cell lines or primary cell cultures, can be used to study various cellular processes, including viability, proliferation, differentiation, and the induction of stress responses, following exposure to nitrofuran compounds nih.govgoogle.comgoogleapis.com. For example, studies on the interaction of antimicrobial agents with host cells in co-culture or infection models can provide insights into the impact of the drug on both the pathogen and the host cells google.com. The development of advanced in vitro models, including organoids and organ-on-a-chip systems, allows for the recapitulation of more complex tissue-specific functions and cell-cell interactions, offering a more physiologically relevant context for studying cellular responses to drugs nih.gov. These models can potentially be applied to investigate the cellular effects of nitrofuran derivatives beyond their direct antimicrobial activity, although specific studies on Nifuradene in such advanced models were not found in the provided search results.

Analytical Methodologies for Nifuradene Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography plays a crucial role in separating Nifuradene from complex mixtures, allowing for its identification and measurement.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of 5-nitrofurans, including Nifuradene. Reverse-phase HPLC is particularly suitable for these compounds, separating them based on their differential partitioning between a hydrophobic column packing and a mobile phase. escholarship.org This method can be applied for the rapid and sensitive quantitation of 5-nitrofurans in biological fluids without requiring prior derivatization or extraction in some cases. escholarship.org HPLC has been utilized in metabolic studies on nitrofurantoin (B1679001), a related compound to which Nifuradene can be converted. escholarship.orgescholarship.org An HPLC method for nitrofurantoin in biological fluids requires only a small sample volume (0.2 ml), can be performed relatively quickly (9 min), and shows a linear relationship over a wide concentration range (0.02 to 200 p.g/ml). escholarship.org This method has demonstrated good reproducibility with a coefficient of variation less than 2% and correlates well with established spectrophotometric methods. escholarship.org HPLC can also be used to analyze residues of 5-nitrofuran derivatives in animal tissues. escholarship.org Furthermore, HPLC is mentioned as a method for analyzing drug content in samples, including in the context of drug release studies. google.comgoogle.com

Gas Chromatography (GC) Methodologies

While HPLC is frequently used for nitrofurans, gas chromatography (GC) methodologies are also relevant for the analysis of volatile and semi-volatile organic substances. measurlabs.comfilab.fr Although one attempt to develop a gas-liquid chromatographic method for nitrofurantoin was unsuccessful, possibly due to the conversion of Nifuradene to nitrofurantoin, GC, often coupled with mass spectrometry (GC-MS), is a versatile technique for identifying and quantifying organic substances in various matrices. escholarship.orgmeasurlabs.com GC-MS is suitable for volatile or semi-volatile compounds that can be separated by a gas chromatograph. measurlabs.com Applications include screening for contaminants, chemical characterization, and quality control. measurlabs.comfilab.fr Sample preparation for GC-MS may involve solvent extraction and cleanup steps. usda.gov

Mass Spectrometry (MS) in Nifuradene Analysis

Mass spectrometry provides structural information and high sensitivity for the detection and identification of Nifuradene and its potential metabolites.

LC-MS and GC-MS Approaches

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques used in the analysis of Nifuradene and related compounds. LC-MS is particularly useful for analyzing multiple components and different classes of compounds in a single run. spectroscopyworld.com It is often employed for metabolome analysis and identifying metabolites in biological samples. metabolomexchange.orgresearchgate.net LC-MS/MS, or tandem mass spectrometry, offers even higher sensitivity and selectivity compared to LC-MS, with lower background interference and quicker run times. spectroscopyworld.com LC-MS/MS is frequently used for the quantitative and qualitative determination of nitrofuran metabolites in animal tissues and food products. shimadzu.comnih.govjfda-online.comnih.gov Derivatization is often required for nitrofuran analysis by LC-MS/MS due to their small molecular weight. spectroscopyworld.comnih.gov

GC-MS is also used for the analysis of organic substances, including in the context of identifying compounds in extracts. measurlabs.comfilab.frupm.edu.myresearchgate.net While GC-MS is well-suited for volatile and semi-volatile compounds, some nitrofurans or their derivatives might require specific sample preparation or derivatization to be amenable to this technique. doi.orgmdpi.com

Research findings demonstrate the application of LC-MS/MS for the determination of nitrofuran metabolites in various matrices, with validated methods showing satisfactory performance, sensitivity, and reproducibility. shimadzu.comnih.govjfda-online.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the unequivocal identification of compounds, including Nifuradene and its transformation products. HRMS can be used for both targeted and untargeted analysis, allowing for the identification of known and unknown metabolites. researchgate.net HRMS fingerprinting combined with chemometric analysis has been applied in phytochemical studies to identify discriminant compounds. researchgate.net Accurate mass determination by HRMS helps in confirming the elemental composition of analytes. googleapis.comgoogle.com

Spectroscopic and Other Detection Methods

Besides chromatography and mass spectrometry, other analytical and detection methods have been applied in the study of nitrofurans. Ultraviolet (UV) and colorimetric assays were historically used for the analysis of nitrofurantoin in biological fluids, although they sometimes suffered from low sensitivity or lack of specificity compared to chromatographic methods. escholarship.org Polarographic and microbiological assays have also been employed. escholarship.org Spectrophotometric methods, such as UV-vis spectrophotometry, can be used for determining the total phenolic and flavonoid content in extracts, which may be relevant in studies involving natural products containing nitrofurans or their derivatives. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful technique for structural elucidation of organic compounds. google.comgoogle.com While not specifically detailed for Nifuradene in the provided snippets, NMR is a standard tool in chemical characterization. acs.orggoogle.com Electrochemical detection, such as coulometric detection coupled with HPLC, has also been established for the separation and determination of nitrofuran derivatives like nitrofurantoin, furazolidone (B1674277), and furaltadone (B92408) in matrices like milk. nih.gov

Method Validation and Performance Characteristics in Research Settings

Analytical method validation is a critical process in research to ensure that a particular method is suitable for its intended purpose, providing reliable and accurate data for the detection, identification, and quantification of chemical compounds like Nifuradene. ujpronline.comijpsr.comelementlabsolutions.com Validation confirms that the method consistently produces results that are accurate, precise, specific, and sensitive within a defined range. ujpronline.comelementlabsolutions.com This is essential for the integrity and comparability of research findings. ujpronline.com

Research into compounds such as Nifuradene, particularly within complex biological or environmental matrices, necessitates robust analytical techniques. Common methodologies employed for the analysis of nitrofurans and their metabolites in research settings include High-Performance Liquid Chromatography (HPLC), often coupled with detection methods like UV absorbance or mass spectrometry (LC-MS/MS), and in some cases, immunochemical methods like biochip technology. researchgate.netfda.govresearchgate.netvliz.befoodhygiene.or.krnih.govjneonatalsurg.com The validation of these methods involves evaluating several key performance characteristics. ujpronline.comelementlabsolutions.com

Key Performance Characteristics in Method Validation:

Specificity/Selectivity: This parameter assesses the method's ability to unequivocally measure the analyte (e.g., Nifuradene) in the presence of other components that might be expected in the sample matrix, such as impurities, degradation products, or endogenous substances. elementlabsolutions.comresearchgate.neteuropa.eu A specific method should yield a response only for the target analyte, free from interference. elementlabsolutions.com

Linearity and Range: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. elementlabsolutions.comresearchgate.neteuropa.eu The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision. elementlabsolutions.comeuropa.eu Calibration curves are generated to assess linearity, with a correlation coefficient (r) typically expected to be ≥ 0.99 for good linearity. researchgate.netfoodhygiene.or.kr

Accuracy: Accuracy represents the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. elementlabsolutions.comresearchgate.net It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage recovered is determined. researchgate.netvliz.befoodhygiene.or.kr Acceptable recovery percentages are indicative of method accuracy. researchgate.netvliz.be

Precision: Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comresearchgate.neteuropa.eu It can be assessed at different levels, including repeatability (within a single laboratory over a short period) and intermediate precision (within a laboratory across different days, analysts, or equipment). researchgate.neteuropa.eu Precision is typically expressed as relative standard deviation (RSD). researchgate.neteuropa.eu

Sensitivity: Sensitivity refers to the method's ability to detect and quantify the analyte at low concentrations. Key parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ujpronline.comfoodhygiene.or.krnih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. foodhygiene.or.krnih.goveuropa.eu These are often determined based on the signal-to-noise ratio. europa.eu

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. ujpronline.comelementlabsolutions.comeuropa.eu Assessing robustness during method development helps to ensure the method's reliability under normal usage conditions in a research laboratory. elementlabsolutions.comeuropa.eu

While specific detailed validation data for Nifuradene was not found in the surveyed literature, the principles and parameters outlined above are standard for validating analytical methods for nitrofurans and similar compounds in various research matrices. Studies on the validation of methods for other nitrofuran metabolites demonstrate the application of these characteristics to ensure the quality and reliability of the analytical data obtained in research contexts. researchgate.netresearchgate.netvliz.befoodhygiene.or.kr

The following table summarizes typical performance characteristics evaluated during the validation of analytical methods for nitrofurans in research settings, based on the principles discussed and findings for related compounds:

Performance CharacteristicDescriptionTypical Evaluation MethodRelevance in Research
Specificity/Selectivity Ability to measure the analyte without interference from other components.Analysis of blank matrix samples and samples with potential interferents. elementlabsolutions.comEnsures that the signal measured corresponds solely to Nifuradene. elementlabsolutions.com
Linearity Proportionality between analyte concentration and method response.Analysis of a series of standards at different concentrations. elementlabsolutions.comDefines the concentration range over which accurate quantification is possible. elementlabsolutions.com
Range The interval of concentrations for which the method is validated.Determined from linearity, accuracy, and precision studies. europa.euSpecifies the applicable concentration scope for the method in research. europa.eu
Accuracy Closeness of measured value to the true value.Recovery studies using spiked samples. elementlabsolutions.comresearchgate.netEnsures the method provides results that are close to the actual concentration. elementlabsolutions.com
Precision Agreement among replicate measurements.Repeated analysis of quality control samples. elementlabsolutions.comeuropa.euIndicates the reproducibility and reliability of the method's results. elementlabsolutions.com
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-noise ratio or statistical methods. europa.euDetermines the lowest level at which Nifuradene can be identified. europa.eu
Limit of Quantification (LOQ) Lowest concentration that can be reliably quantified.Signal-to-noise ratio or statistical methods. europa.euDefines the lowest level for reliable quantitative analysis of Nifuradene. europa.eu
Robustness Method's ability to remain unaffected by small parameter variations.Deliberate changes to method parameters. elementlabsolutions.comeuropa.euEnsures the method's reliability across minor variations in laboratory conditions. elementlabsolutions.com
Recovery Percentage of analyte recovered from the sample matrix during sample preparation.Analysis of spiked samples compared to standards. researchgate.netvliz.befoodhygiene.or.krAssesses the efficiency of the sample preparation procedure. researchgate.netvliz.be

These validation parameters provide the necessary scientific evidence that an analytical method is fit for its intended research application, ensuring the quality and comparability of data generated in studies involving Nifuradene. ujpronline.comijpsr.com

Advanced Research Perspectives and Computational Studies

Theoretical Frameworks in Nifuradene Research

Theoretical frameworks in chemical research provide the foundational structure and guiding principles for investigating the properties and behavior of compounds like Nifuradene pressbooks.pub, scribbr.com. These frameworks are built upon established chemical and biological theories and empirical observations pressbooks.pub. In the context of Nifuradene, theoretical frameworks would likely involve principles of organic chemistry related to the furan (B31954) ring and nitro group, as well as concepts from medicinal chemistry concerning structure-activity relationships (SAR) nsps.org.ng, mdpi.com.

A theoretical framework for studying Nifuradene might incorporate theories explaining the electronic distribution within the molecule, particularly the influence of the electron-withdrawing nitro group on the furan ring and its impact on reactivity and biological activity mdpi.com. It could also draw upon theories of drug-receptor interactions to understand how Nifuradene might interact with biological targets wjpmr.com. These frameworks guide the formulation of research questions and hypotheses, providing a context for interpreting computational and experimental findings scribbr.com, ijrp.org. They help researchers identify which molecular descriptors are most relevant for predicting activity and how structural modifications might influence these properties nsps.org.ng, mdpi.com.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules mdpi.com. For Nifuradene, molecular modeling can be used to generate and analyze its 3D structure, understand its conformational preferences, and calculate various physicochemical properties uni.lu. Molecular docking simulations are a specific application of molecular modeling that predicts the preferred orientation and binding affinity of a ligand (like Nifuradene) to a receptor protein wjpmr.com, uneb.br.

Docking simulations involve placing the ligand in the binding site of a target protein and exploring different poses and conformations to find the most stable binding complex uneb.br, mdpi.com. Scoring functions are used to estimate the binding energy and rank different poses uneb.br, mdpi.com. While the specific protein targets for Nifuradene in the context of urinary tract infections are relevant to its biological activity, the focus here remains on the computational methods themselves. These simulations can provide insights into the potential interactions between Nifuradene and biological macromolecules, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions mdpi.com, researchgate.net. This information is crucial for understanding the potential mechanism of action and for guiding the design of new derivatives with improved properties wjpmr.com, mdpi.com. Molecular dynamics simulations can further refine docking results by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event mdpi.com, biotechrep.ir, researchgate.net.

In Silico Prediction of Biological Activity and Interactions

In silico prediction methods leverage computational algorithms and large datasets to predict the biological activity and interactions of compounds like Nifuradene wjpmr.com, ijrps.com. These methods can range from simple rule-based systems to complex machine learning models ijrps.com. Quantitative Structure-Activity Relationship (QSAR) models are a common in silico technique used to establish a correlation between the structural properties (descriptors) of a series of compounds and their biological activity wjpmr.com, nsps.org.ng. By developing a QSAR model based on known active and inactive compounds, researchers can predict the activity of new, untested Nifuradene derivatives wjpmr.com.

Other in silico methods include target prediction, which aims to identify potential biological targets that a compound might interact with based on its chemical structure biorxiv.org, nih.gov. Similarity searching, based on the principle that structurally similar compounds often have similar biological activities, can also be used to infer potential activities or targets for Nifuradene by comparing its structure to databases of compounds with known properties ijrps.com, nih.gov. These predictive tools can help prioritize compounds for synthesis and experimental testing, significantly accelerating the research process wjpmr.com.

Future Directions in Nifuradene Chemical Biology Research

Future research directions for Nifuradene within the scope of chemical biology and computational studies are likely to involve more sophisticated computational approaches and a deeper integration of in silico and experimental methods rfi.ac.uk. One area is the application of advanced machine learning and artificial intelligence techniques for more accurate prediction of Nifuradene's biological activities, potential off-targets, and pharmacokinetic properties wjpmr.com, mdpi.com. This could involve developing predictive models for specific biological endpoints relevant to its historical use, such as antibacterial efficacy against particular pathogens or interactions with host factors mdpi.com.

Furthermore, future studies could focus on using computational methods to design novel Nifuradene analogs with tailored properties. This might involve virtual screening of large chemical libraries to identify compounds with predicted improved binding affinity to specific targets or reduced potential for undesirable interactions wjpmr.com. Integrating molecular dynamics simulations with enhanced sampling techniques could provide a more detailed understanding of the dynamic binding events and conformational changes involved in Nifuradene's interactions biotechrep.ir, researchgate.net. The application of theoretical frameworks to understand the fundamental chemical principles governing Nifuradene's behavior and reactivity in biological environments will also be crucial for rational design efforts pressbooks.pub, scribbr.com. Ultimately, the future of Nifuradene research in chemical biology will likely involve a synergistic approach, where computational predictions guide experimental design, and experimental results validate and refine computational models rfi.ac.uk.

Q & A

Q. What strategies validate Nifuradene’s metabolite identification in pharmacokinetic studies?

  • Methodological Answer :
  • High-resolution MS : Orbitrap or Q-TOF systems (mass error <5 ppm).
  • Isotopic labeling : Synthesize ¹⁵N-labeled Nifuradene to trace metabolic pathways.
  • In silico fragmentation : Compare with databases (e.g., METLIN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.